(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate
Overview
Description
(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrido[2,3-b][1,4]oxazine ring system, which is a fused bicyclic structure, and an acrylate ester functional group. The presence of the pivaloyl group adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate typically involves multi-step organic reactions
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via acylation reactions using pivaloyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the intermediate with methacrylic acid or its derivatives under acidic conditions to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acrylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pivaloyl groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pivaloyl group may enhance its stability and facilitate its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-acetyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate: Similar structure but with an acetyl group instead of a pivaloyl group.
Ethyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate is unique due to the presence of the pivaloyl group, which provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)15(20)18-9-10-22-14-12(18)7-5-11(17-14)6-8-13(19)21-4/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGVNAMZSXHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115576 | |
Record name | Methyl 3-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228670-39-0 | |
Record name | Methyl 3-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228670-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[1-(2,2-dimethyl-1-oxopropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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